molecular formula C7H7KN2O3 B6207732 potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate CAS No. 2703779-49-9

potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate

Cat. No.: B6207732
CAS No.: 2703779-49-9
M. Wt: 206.2
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Description

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is a chemical compound with the molecular formula C7H7KN2O3 It is a potassium salt derivative of a pyridazinone compound, characterized by its unique structure that includes a pyridazinone ring and an acetate group

Properties

CAS No.

2703779-49-9

Molecular Formula

C7H7KN2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate typically involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is neutralized by the potassium hydroxide to form the potassium salt. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Solvent: Water or a water-alcohol mixture

    Reaction Time: Several hours to ensure complete neutralization

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Reactants: 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and potassium hydroxide

    Catalysts: Not typically required

    Purification: Crystallization or recrystallization from aqueous solutions to obtain the pure potassium salt

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl acetate derivatives.

    Reduction: Formation of 1-methyl-6-hydroxy-1,6-dihydropyridazin-3-yl acetate.

    Substitution: Formation of various substituted pyridazinone derivatives.

Scientific Research Applications

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propionate
  • Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)butyrate

Uniqueness

Potassium 2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetate is unique due to its specific acetate group, which imparts distinct chemical properties compared to its propionate and butyrate analogs

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